Cas no 1518487-91-6 (O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine)

O-(1,2-Dimethyl-1H-indol-3-yl)methylhydroxylamine is a specialized indole-derived hydroxylamine compound with applications in organic synthesis and medicinal chemistry. Its key advantages include a stable yet reactive N–O bond, enabling selective functionalization and serving as a versatile intermediate in heterocyclic chemistry. The 1,2-dimethyl substitution on the indole ring enhances steric and electronic control, improving selectivity in coupling and oxidation reactions. This compound is particularly useful for constructing complex nitrogen-containing scaffolds, such as indole alkaloids or pharmacologically active derivatives. Its structural features facilitate controlled reactivity, making it valuable for researchers developing novel synthetic methodologies or bioactive molecules. Proper handling under inert conditions is recommended due to potential sensitivity.
O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine structure
1518487-91-6 structure
Product Name:O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine
CAS No:1518487-91-6
MF:C11H14N2O
MW:190.241662502289
CID:5851206
PubChem ID:83483814
Update Time:2025-05-21

O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine
    • EN300-1827667
    • 1518487-91-6
    • O-[(1,2-dimethyl-1H-indol-3-yl)methyl]hydroxylamine
    • Inchi: 1S/C11H14N2O/c1-8-10(7-14-12)9-5-3-4-6-11(9)13(8)2/h3-6H,7,12H2,1-2H3
    • InChI Key: IDDZPCSPOGKYFJ-UHFFFAOYSA-N
    • SMILES: O(CC1=C(C)N(C)C2C=CC=CC1=2)N

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.2Ų

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Additional information on O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine

Research Brief on O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine (CAS: 1518487-91-6)

O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine (CAS: 1518487-91-6) is a specialized chemical compound that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique indole-based structure, has been explored for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent studies have focused on its synthesis, reactivity, and biological activity, positioning it as a promising candidate for further investigation in drug discovery and development.

The synthesis of O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine involves multi-step organic reactions, with an emphasis on optimizing yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed an improved synthetic route that enhances the scalability of this compound while maintaining high chemical integrity. The study highlighted the importance of protecting group strategies and catalytic conditions in achieving efficient synthesis, which is critical for its potential industrial application.

In terms of biological activity, preliminary research has indicated that O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine exhibits notable interactions with specific enzymatic targets. For instance, a recent in vitro study demonstrated its inhibitory effects on certain cytochrome P450 enzymes, suggesting its potential role in modulating drug metabolism pathways. These findings are particularly relevant for the development of enzyme inhibitors or prodrugs, where precise control over metabolic activation is required.

Further investigations into the pharmacological properties of this compound have explored its potential as a building block for more complex molecules. Researchers have leveraged its hydroxylamine moiety to design derivatives with enhanced bioavailability and target specificity. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this compound into a series of indole-based hybrids, which showed promising activity against inflammatory markers in preclinical models.

Despite these advancements, challenges remain in fully elucidating the safety and efficacy profiles of O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine. Current research is focused on addressing these gaps through comprehensive toxicological studies and mechanistic investigations. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinically viable applications.

In conclusion, O-(1,2-dimethyl-1H-indol-3-yl)methylhydroxylamine represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future studies. As research progresses, this compound may pave the way for innovative therapeutic strategies, particularly in areas requiring precise modulation of biochemical pathways.

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